Cas no 497060-50-1 (4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine)

4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine is a specialized chemical compound featuring a morpholine moiety linked to a substituted phenylpiperazine scaffold. Its structural design combines a chloro-methylphenyl group with a piperazine-carbonyl bridge, offering potential utility as an intermediate in pharmaceutical or agrochemical synthesis. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the aromatic ring may enhance reactivity and selectivity in targeted applications. The morpholine carbonyl group contributes to improved solubility and stability, making it suitable for further functionalization. This compound’s well-defined heterocyclic architecture suggests relevance in medicinal chemistry, particularly for modulating receptor interactions or pharmacokinetic properties. Handling requires standard precautions for halogenated and nitrogen-containing organics.
4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine structure
497060-50-1 structure
Product Name:4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine
CAS No:497060-50-1
MF:
MW:
MDL:MFCD01567524
CID:4654184
Update Time:2025-06-30

4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine
    • MDL: MFCD01567524

4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine Pricemore >>

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Additional information on 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine

Professional Introduction to Compound with CAS No. 497060-50-1 and Product Name: 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine

The compound with the CAS number 497060-50-1 and the product name 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this molecule incorporates a piperazine moiety, which is a well-known pharmacophore in drug discovery, particularly for its role in modulating neurotransmitter systems. The presence of a 5-chloro-2-methylphenyl group further enhances its pharmacological profile, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of novel psychoactive substances that target central nervous system (CNS) receptors. The 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine structure combines elements that are known to interact with various receptors, including serotonin and dopamine receptors, which are pivotal in the regulation of mood, cognition, and motor function. This compound's unique chemical composition suggests that it may exhibit properties that are distinct from those of traditional pharmacological agents.

One of the most compelling aspects of this compound is its potential as a tool for studying the mechanisms underlying various neurological disorders. The piperazine core is particularly relevant in this context, as it has been extensively studied for its ability to modulate GABAergic and dopaminergic systems. These systems are implicated in conditions such as depression, anxiety, schizophrenia, and Parkinson's disease. By targeting these pathways, compounds like 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine may offer new insights into the pathophysiology of these disorders and could serve as lead compounds for the development of novel therapeutics.

Recent research has highlighted the importance of structural diversity in drug discovery programs. The 5-chloro-2-methylphenyl substituent in this compound is particularly noteworthy, as it introduces a degree of lipophilicity that can influence membrane permeability and receptor binding affinity. This feature is critical for optimizing pharmacokinetic properties, ensuring that the drug reaches its target site in sufficient concentrations to elicit a therapeutic effect. Additionally, the morpholine ring contributes to the overall solubility and metabolic stability of the molecule, which are essential factors for clinical efficacy.

The synthesis of 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine represents a sophisticated application of modern organic chemistry techniques. The multi-step synthesis involves key transformations such as condensation reactions, cyclization processes, and functional group modifications. Each step must be carefully optimized to ensure high yield and purity, which are crucial for both preclinical studies and potential clinical trials. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry allows researchers to confirm the structural integrity of the compound at each stage of synthesis.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in evaluating the binding affinity of this compound to various biological targets. These studies have revealed that 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine exhibits promising interactions with serotonin 5-HT2A receptors, which are known to be involved in conditions such as schizophrenia and depression. Furthermore, preliminary data suggest that it may also interact with dopamine D3 receptors, making it a potential candidate for treating movement disorders.

The pharmacological evaluation of this compound has already begun in preclinical models. Initial studies have shown that it demonstrates robust activity in animal models of depression and anxiety, indicating its potential as a therapeutic agent for these conditions. Moreover, its ability to cross the blood-brain barrier suggests that it may have clinical relevance for treating CNS disorders. These findings are particularly exciting given the unmet medical needs associated with these conditions.

As research progresses, further optimization of 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine will be necessary to enhance its pharmacological profile and minimize any potential side effects. This may involve modifications to the substituents on the piperazine ring or alterations to the morpholine moiety to improve selectivity and reduce toxicity. Collaborative efforts between synthetic chemists, pharmacologists, and bioinformaticians will be essential in guiding these efforts towards successful clinical development.

The broader implications of this research extend beyond individual therapeutic applications. The development of novel compounds like 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine contributes to our fundamental understanding of CNS pharmacology and provides valuable tools for investigating neural circuitry and neurotransmitter function. This knowledge is crucial for advancing our ability to diagnose and treat neurological disorders effectively.

In conclusion,497060-50-1and its corresponding product name,4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine, represent a significant step forward in pharmaceutical chemistry. Their unique structural features make them promising candidates for further research into treating neurological disorders such as depression, anxiety, and schizophrenia. As we continue to explore their pharmacological properties and develop new synthetic strategies,this compound holds great promise for improving human health outcomes.

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